molecular formula C16H18N2O3S B230179 N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B230179
M. Wt: 318.4 g/mol
InChI Key: HFECCWUBPKTUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor of the protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

DASA-58 inhibits N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to regulate various cellular processes such as cell proliferation, differentiation, and apoptosis by phosphorylating its downstream targets. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 leads to the inhibition of these cellular processes and induction of apoptosis.
Biochemical and Physiological Effects
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 induces apoptosis and inhibits cell proliferation by inhibiting N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. Inflammatory cells, DASA-58 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DASA-58 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, DASA-58 has been extensively studied in various in vitro and in vivo models, making it a reliable tool for studying N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. However, DASA-58 has some limitations, such as its potential off-target effects and lack of selectivity for different N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide isoforms.

Future Directions

For the study of DASA-58 include the development of more selective inhibitors and exploring its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of DASA-58 involves a multistep process that starts with the reaction of 2,5-dimethylphenylsulfonyl chloride with 4-aminophenylacetic acid to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with N-chlorosuccinimide and triethylamine to form N-(4-chlorophenyl)acetamide. Finally, the reaction of N-(4-chlorophenyl)acetamide with 2,5-dimethylphenylsulfonamide in the presence of potassium carbonate and copper powder yields DASA-58.

Scientific Research Applications

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to play a crucial role in the progression of cancer by promoting cell proliferation and survival. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Additionally, DASA-58 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)22(20,21)18-15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)

InChI Key

HFECCWUBPKTUMC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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